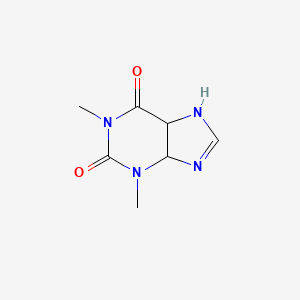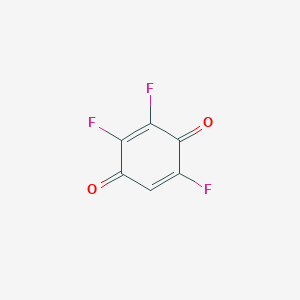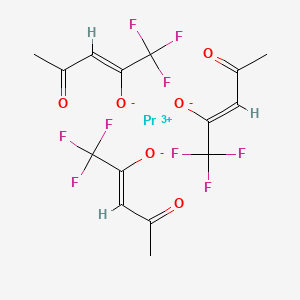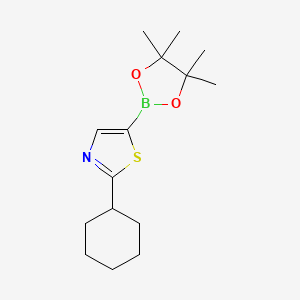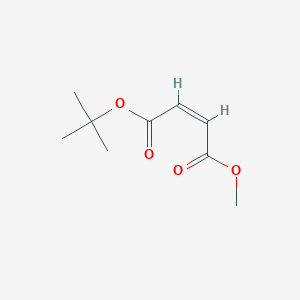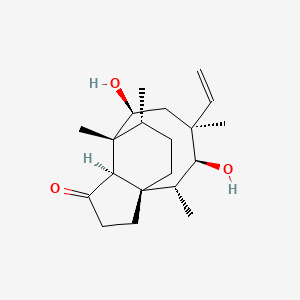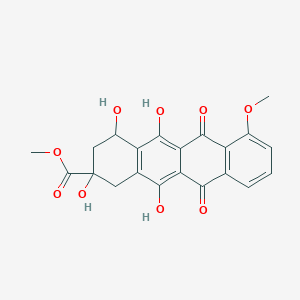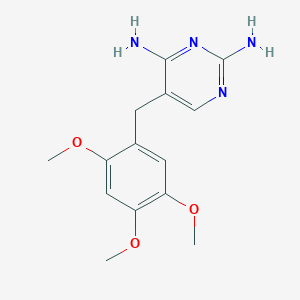
2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ormetoprim is an antibiotic primarily used in veterinary medicine. It is often combined with sulfadimethoxine to enhance its efficacy. Ormetoprim belongs to the class of diaminopyrimidines and functions by inhibiting the reduction of dihydrofolic acid to tetrahydrofolic acid in bacterial cells . This inhibition disrupts the synthesis of bacterial DNA, RNA, and proteins, ultimately leading to bacterial cell death.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ormetoprim involves the reaction of acrylonitrile with 4,5-dimethoxy-2-tolyl aldehydes in methanol . This reaction produces an intermediate compound, which is further processed to yield Ormetoprim. The detailed reaction conditions, including temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of Ormetoprim follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the antibiotic. The use of high-purity reagents and advanced purification techniques is essential to meet regulatory standards.
化学反応の分析
Types of Reactions
Ormetoprim undergoes various chemical reactions, including:
Oxidation: Ormetoprim can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common in its typical applications.
Substitution: Ormetoprim can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
科学的研究の応用
Ormetoprim has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: Ormetoprim is studied for its effects on bacterial cell metabolism and resistance mechanisms.
Medicine: It is used in veterinary medicine to treat bacterial infections in poultry, fish, and other animals.
Industry: The compound is employed in the aquaculture industry to prevent bacterial infections in fish farms.
作用機序
Ormetoprim exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR) in bacterial cells . This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, a key step in the synthesis of nucleic acids and proteins. By blocking this pathway, Ormetoprim effectively halts bacterial growth and replication. The molecular targets include the DHFR enzyme, and the pathways involved are primarily related to folate metabolism.
類似化合物との比較
Similar Compounds
Trimethoprim: Another diaminopyrimidine that also inhibits DHFR.
Sulfadimethoxine: Often used in combination with Ormetoprim to enhance its antibacterial activity.
Uniqueness
Ormetoprim is unique in its long-lasting effect and its specific use in veterinary medicine. Unlike trimethoprim, which is used in human medicine, Ormetoprim is tailored for animal health applications. Its combination with sulfadimethoxine provides a broader spectrum of activity and reduces the likelihood of resistance development .
特性
CAS番号 |
6981-01-7 |
|---|---|
分子式 |
C14H18N4O3 |
分子量 |
290.32 g/mol |
IUPAC名 |
5-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-6-12(21-3)11(20-2)5-8(10)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) |
InChIキー |
IEAAAQXTROJCRL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
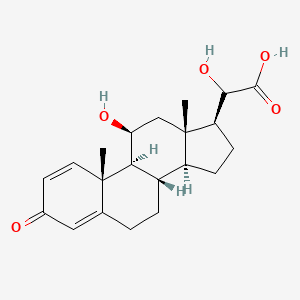
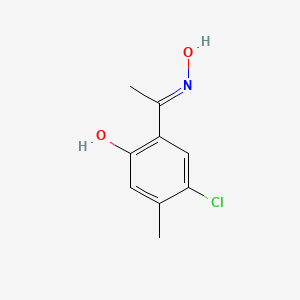
![2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide](/img/structure/B13413141.png)
